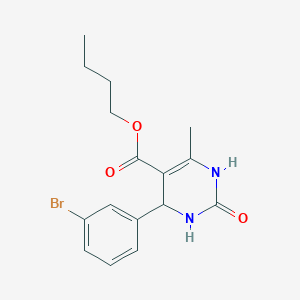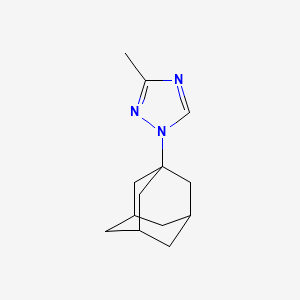![molecular formula C19H21ClN4OS B5199678 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea CAS No. 6074-96-0](/img/structure/B5199678.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-substituted-1,3,4-thiadiazole derivatives often involves the reaction of acylazides with amino-thiadiazole compounds. These processes result in the formation of novel derivatives with confirmed structures through techniques like IR, ^1H NMR, and elemental analysis, showcasing the compound's potential as a plant growth regulator and in other applications (Song Xin-jian et al., 2006).
Molecular Structure Analysis
Quantitative assessments using methods such as crystallographic analysis and Quantum Theory of Atoms in Molecules (QTAIM) have been conducted on similar adamantane-1,3,4-thiadiazole hybrids. These studies reveal the orientation of amino groups in these structures and characterize intra- and intermolecular interactions, shedding light on the structural integrity and stability of such compounds (A. El-Emam et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole derivatives include the synthesis of N-substituted ureas through reactions with isocyanates, demonstrating the versatility and reactivity of these compounds. These reactions are essential for developing new materials with specific biological or physical properties (Xin-jian Song et al., 2008).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including their crystalline structure and solubility, are crucial for understanding their behavior in various environments. Investigations into these properties can provide insights into the compound's applicability in different fields (D'yachenko et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for forming hydrogen bonds, and the ability to undergo various chemical reactions, define the utility of the compound in synthesis and other chemical processes. These properties are determined through experimental and theoretical analyses, including DFT calculations and antimicrobial activity studies (Nagaraju Kerru et al., 2019).
Zukünftige Richtungen
1,3,4-Thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . This suggests that “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” and related compounds could be subjects of future research in these areas.
Wirkmechanismus
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial and anti-inflammatory activities . These compounds are known to interact with various enzymes and proteins involved in these biological processes.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with their targets in a way that inhibits their function, leading to their antimicrobial and anti-inflammatory effects .
Biochemical Pathways
Based on the reported antimicrobial and anti-inflammatory activities of similar compounds, it can be inferred that the compound may affect pathways related to these biological processes .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound may have similar effects .
Eigenschaften
IUPAC Name |
1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4OS/c20-14-1-3-15(4-2-14)21-17(25)22-18-24-23-16(26-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQRQYOXKQGJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387246 |
Source


|
| Record name | STK559672 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6074-96-0 |
Source


|
| Record name | STK559672 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(1H-indazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5199597.png)




![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)

![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5199641.png)

![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)
![N-(2,5-dimethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5199681.png)

![1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199697.png)